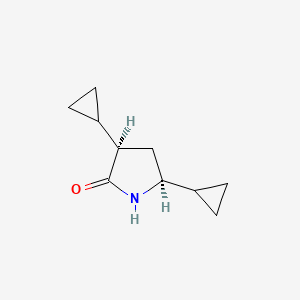

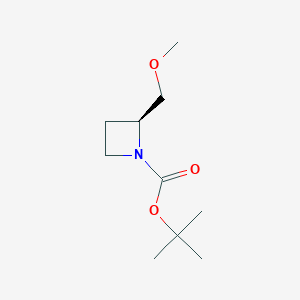

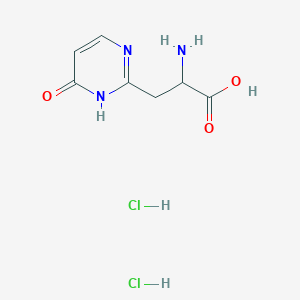

![molecular formula C15H9BrN4 B2476075 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-14-6](/img/structure/B2476075.png)

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines.

Mechanism of Action

Target of Action

The primary target of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . By targeting PCAF, this compound can potentially influence various cellular processes, including cell growth and differentiation .

Mode of Action

This compound interacts with PCAF by binding to its active site . This binding is facilitated by the compound’s structural fragments, which are designed for effective interaction with PCAF . The exact nature of these interactions and the resulting changes in PCAF’s activity are still under investigation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to gene expression and regulation . By inhibiting PCAF, this compound can potentially disrupt the acetylation of histones, a process that plays a crucial role in the regulation of gene expression . The downstream effects of this disruption are likely to include changes in cell growth and differentiation .

Pharmacokinetics

Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of this compound . These studies suggest that the compound has the potential to effectively bind to PCAF and exert its inhibitory effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on PCAF . By binding to PCAF and disrupting its activity, this compound can potentially influence various cellular processes, including cell growth and differentiation . In particular, it has been suggested that this compound could have potential anticancer activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties, including its fluorescence quantum yield, can be affected by the polarity of the solvent . Additionally, the compound’s mode of action and efficacy can potentially be influenced by the specific cellular and molecular environment in which it is acting .

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has been reported to interact with various enzymes and proteins. For instance, it has been suggested that it could bind to the active site of histone acetyltransferase PCAF . This interaction could potentially influence various biochemical reactions.

Cellular Effects

The cellular effects of this compound are primarily related to its anticancer activity. It has been shown to exhibit cytotoxic effects against various human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The results of these studies suggested that PCAF binding could be the mechanism of action of these derivatives .

Temporal Effects in Laboratory Settings

It has been suggested that it exhibits significant DNA binding affinities .

Preparation Methods

The synthesis of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclocondensation of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol . This reaction can also be carried out in acidic media, leading to the formation of different isomers through Dimroth rearrangement . Industrial production methods often utilize Pd-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, to achieve high yields and purity .

Chemical Reactions Analysis

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Cross-Coupling: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form various derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:

Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit the PCAF bromodomain.

Fluorescent Probes: The compound exhibits interesting photophysical properties, making it useful as a fluorescent probe in biochemical assays.

Biological Studies: It has been studied for its interactions with various biological targets, including DNA intercalation and receptor antagonism.

Comparison with Similar Compounds

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

[1,2,4]Triazolo[1,5-c]quinazoline: Another isomer with different photophysical properties.

4-Morpholinylquinazolines: These compounds have different emission behaviors and solvatochromic properties.

4-Cyanoquinazolines: Known for their electron-acceptor properties and different biological activities.

Properties

IUPAC Name |

3-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN4/c16-11-7-5-10(6-8-11)14-18-19-15-12-3-1-2-4-13(12)17-9-20(14)15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAYWZMBFDCHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

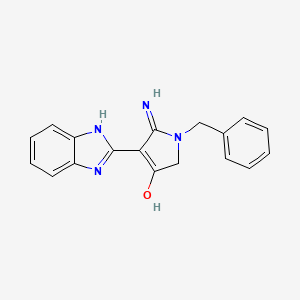

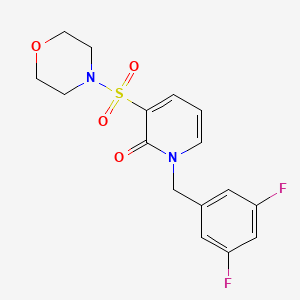

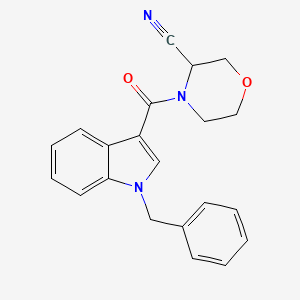

![6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide](/img/structure/B2476007.png)

![4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2476014.png)